1-[(5-Bromopyrimidin-2-yl)amino]-2-(thiophen-2-yl)propan-2-ol
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Overview
Description
1-[(5-Bromopyrimidin-2-yl)amino]-2-(thiophen-2-yl)propan-2-ol is a complex organic compound that features a bromopyrimidine moiety and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-Bromopyrimidin-2-yl)amino]-2-(thiophen-2-yl)propan-2-ol typically involves multi-step organic reactions. One common approach is to start with 5-bromopyrimidine, which undergoes nucleophilic substitution reactions to introduce the amino group. The thiophene ring is then attached through a series of coupling reactions, often involving palladium-catalyzed cross-coupling techniques .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.
Chemical Reactions Analysis
Types of Reactions
1-[(5-Bromopyrimidin-2-yl)amino]-2-(thiophen-2-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be used to modify the bromopyrimidine moiety.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium catalysts and bases like potassium carbonate are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyrimidine ring.
Scientific Research Applications
1-[(5-Bromopyrimidin-2-yl)amino]-2-(thiophen-2-yl)propan-2-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action for 1-[(5-Bromopyrimidin-2-yl)amino]-2-(thiophen-2-yl)propan-2-ol is not well-documented. it is likely to interact with specific molecular targets through its bromopyrimidine and thiophene moieties. These interactions could involve binding to enzymes or receptors, thereby modulating biological pathways.
Comparison with Similar Compounds
Similar Compounds
2-(5-Bromopyrimidin-2-yl)propan-2-ol: Similar structure but lacks the thiophene ring.
5-Amino-2-bromopyrimidine: Contains the bromopyrimidine moiety but lacks the propanol and thiophene groups.
Uniqueness
1-[(5-Bromopyrimidin-2-yl)amino]-2-(thiophen-2-yl)propan-2-ol is unique due to the combination of its bromopyrimidine and thiophene moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in various scientific fields.
Properties
IUPAC Name |
1-[(5-bromopyrimidin-2-yl)amino]-2-thiophen-2-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3OS/c1-11(16,9-3-2-4-17-9)7-15-10-13-5-8(12)6-14-10/h2-6,16H,7H2,1H3,(H,13,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPRSAOLBPVACEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC1=NC=C(C=N1)Br)(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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